molecular formula C10H8Cl2O B8224598 2-(2,4-Dichlorophenyl)cyclobutan-1-one CAS No. 1261038-31-6

2-(2,4-Dichlorophenyl)cyclobutan-1-one

Cat. No.: B8224598
CAS No.: 1261038-31-6
M. Wt: 215.07 g/mol
InChI Key: ZKERQVAHTQJYLP-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)cyclobutan-1-one (CAS 1261038-31-6) is an organic compound with the molecular formula C10H8Cl2O and a molecular weight of 215.08 g/mol. This cyclobutanone derivative features a 2,4-dichlorophenyl substituent, making it a valuable synthetic intermediate for research and development . The compound serves as a versatile building block in organic synthesis, particularly for constructing more complex molecular architectures. Its structure is reminiscent of intermediates used in pharmaceutical development, similar to the scaffold of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, which also contains a dichlorophenyl moiety . Researchers utilize this ketone in cycloaddition reactions, ring-expansion studies, and the synthesis of novel carbocyclic and heterocyclic compounds. Its application extends to materials science research and the development of potential pharmacologically active molecules . This product is provided for Research Use Only (RUO). It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the material safety data sheet for safe handling procedures. The compound should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-6-1-2-7(9(12)5-6)8-3-4-10(8)13/h1-2,5,8H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKERQVAHTQJYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261038-31-6
Record name 1261038-31-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Physicochemical Properties of 2 2,4 Dichlorophenyl Cyclobutan 1 One

The physicochemical properties of a compound are crucial for its handling, reactivity, and potential applications. For 2-(2,4-Dichlorophenyl)cyclobutan-1-one, these properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₈Cl₂O
Molecular Weight 215.08 g/mol bldpharm.com
CAS Number 1261038-31-6 bldpharm.com
Boiling Point No data available bldpharm.com
Storage Sealed in dry, 2-8°C bldpharm.com

Synthesis of 2 2,4 Dichlorophenyl Cyclobutan 1 One

The synthesis of 2-arylcyclobutanones can be achieved through several synthetic routes. A common and effective method is the [2+2] cycloaddition of a ketene (B1206846) with an appropriately substituted alkene. In the case of 2-(2,4-Dichlorophenyl)cyclobutan-1-one, a plausible synthetic approach would involve the reaction of a ketene or a ketene equivalent with 2,4-dichlorostyrene (B1605465).

Precursor Materials:

2,4-Dichlorostyrene

A suitable ketene precursor (e.g., acetyl chloride or a derivative)

A non-nucleophilic base (e.g., triethylamine)

An inert solvent (e.g., diethyl ether or dichloromethane)

General Reaction Mechanism: The reaction would proceed via a concerted [2+2] cycloaddition mechanism, where the π-system of the ketene and the π-system of the 2,4-dichlorostyrene react to form the four-membered cyclobutane (B1203170) ring in a single step. The regioselectivity of the addition would be influenced by the electronic and steric properties of the substituents on both the ketene and the alkene.

Purification Methods: Following the reaction, the crude product would likely be purified using standard laboratory techniques such as extraction, washing, and column chromatography on silica (B1680970) gel to isolate the desired this compound.

Stereochemical Control and Chiral Transformations of 2 2,4 Dichlorophenyl Cyclobutan 1 One Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. frontiersin.org This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment, influencing the stereochemical outcome of a reaction. researchgate.netsigmaaldrich.com Various strategies have been developed to access enantiopure cyclobutanone (B123998) derivatives.

The development of novel chiral catalysts is at the forefront of asymmetric synthesis. chiralpedia.com These catalysts, which can be metal-based or purely organic, are designed to facilitate stereoselective reactions with high efficiency and enantioselectivity. chiralpedia.commdpi.com In the context of cyclobutane (B1203170) synthesis, chiral catalysts have been employed in reactions such as [2+2] cycloadditions to generate the four-membered ring with a high degree of stereocontrol. chemistryviews.org

For instance, iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched oxa- collectionscanada.gc.caresearchgate.net-bicyclic heptanes. chemistryviews.org This cascade approach, utilizing a chiral phosphoramidite-based ligand, provides a direct route to chiral cyclobutane derivatives from readily available starting materials. chemistryviews.org The reaction proceeds under mild conditions and tolerates a broad range of substrates, delivering products with good diastereoselectivities and excellent enantioselectivities. chemistryviews.org

Table 1: Examples of Chiral Catalysts in Asymmetric Transformations

Catalyst TypeReactionKey Features
Chiral Phosphoric Acids (CPAs)Various asymmetric transformationsTunable pKa, steric environment, and mode of activation. frontiersin.org
Chiral Oxazaborolidinium Ions (COBIs)Diels-Alder, nucleophilic additions, cycloadditionsPowerful and efficient Lewis acid catalysts. sigmaaldrich.com
Iridium/Chiral Phosphoramidite LigandAsymmetric allylic etherification/[2+2] photocycloadditionCascade reaction, mild conditions, high enantioselectivity. chemistryviews.org
Rh(I)/DTBM-segphosIntramolecular Type II cyclization of alkynesAccess to functionalized [3.3.1] bridged bicycles with excellent enantioselectivity. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. frontiersin.orgmdpi.com These catalysts operate through various activation modes, such as iminium and enamine catalysis, to facilitate a wide range of enantioselective transformations. frontiersin.org

An organocatalytic vinylogous Friedel–Crafts alkylation-initiated formal [2+2] cycloaddition has been developed to synthesize pyrrole-functionalized cyclobutanes with three contiguous stereocenters. rsc.org This tandem iminium–enamine activation of enals provides excellent regio-, diastereo-, and enantiocontrol. rsc.org The progress in enantioselective organocatalysis has enabled the efficient and highly stereoselective synthesis of cyclobutane derivatives through [2+2] annulation reactions. researchgate.net

The demand for environmentally benign synthetic methods has driven the development of metal-free asymmetric syntheses. mdpi.com These approaches often rely on organocatalysts or chiral Brønsted acids to achieve high levels of stereocontrol. frontiersin.orgresearchgate.net

A notable example is the chiral Brønsted acid-catalyzed cascade cyclization to produce multifunctionalized enantioenriched cyclopenta[f]pyrrolo[1,2-d] frontiersin.orgresearchgate.netdiazepinones. researchgate.net This reaction proceeds with excellent control of stereochemistry, creating three contiguous stereocenters. researchgate.net While not directly forming a cyclobutanone, the principles of using chiral Brønsted acids can be applied to the asymmetric synthesis of cyclobutane derivatives. The development of metal-free catalytic systems for constructing the perfluorophenyl–sulfur bond under mild conditions further highlights the potential of these methods. rsc.org

Diastereoselective Syntheses and Control

Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others. This is crucial when a molecule contains multiple stereocenters. Control over relative stereochemistry can be achieved through various strategies, including the use of chiral auxiliaries and catalyst control.

Controlling the relative stereochemistry in the synthesis of multi-substituted cyclobutanes is a significant challenge. nih.gov Catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has been reported as a method to access different diastereomers from the same starting materials. nih.govresearchgate.net By selecting either a Cu(I) or Cu(II) catalytic system, α-selective or β'-selective nucleophilic addition can be achieved, respectively, leading to different substitution patterns on the cyclobutane ring with high diastereoselectivity. nih.govresearchgate.net

A chiral cyclobutanone bearing ethyl l-lactate (B1674914) as a chiral auxiliary at the 3-position has been shown to react with aldehydes to produce 2,3-dihydro-4-pyranones with up to 93% ee. nih.gov This reaction, facilitated by the combined use of titanium(IV) chloride and tin(II) chloride, demonstrates how a chiral auxiliary can effectively control the stereochemical outcome of a reaction. nih.gov

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. researchgate.netsigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com This strategy has been widely applied in asymmetric synthesis. researchgate.netcollectionscanada.gc.ca

Oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations, including aldol (B89426) reactions and alkylations. researchgate.netscielo.org.mx By attaching an oxazolidinone to a substrate, it is possible to achieve high levels of diastereoselectivity in subsequent reactions. researchgate.net While specific examples directly involving 2-(2,4-dichlorophenyl)cyclobutan-1-one are not detailed in the provided context, the principles of using chiral auxiliaries are broadly applicable to the diastereoselective synthesis of its derivatives. researchgate.netsigmaaldrich.com For instance, the stereochemistry of a fused cyclobutanone has been controlled by introducing a dioxolane chiral auxiliary in the starting material, leading to a chiral scaffold with greater than 95% de. mdpi.com

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryType of ReactionKey Features
Oxazolidinones (Evans' auxiliaries)Aldol reactions, alkylations, Diels-Alder reactionsHigh diastereoselectivity, reliable, and well-studied. researchgate.net
Camphor-derived auxiliariesAlkylations, Diels-Alder reactionsConcave structure provides effective shielding. researchgate.net
Sulfur-based auxiliaries (e.g., thiazolidinethiones)Aldol reactions, Michael additionsOften show superior effectiveness compared to oxazolidinone counterparts. scielo.org.mx
Ethyl l-lactateAldol-type reactionsEffective in controlling stereochemistry in reactions with aldehydes. nih.gov

Computational and Spectroscopic Characterization of 2 2,4 Dichlorophenyl Cyclobutan 1 One and Its Analogues

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical methods are indispensable tools for investigating molecular properties that can be challenging to determine experimentally. They allow for the detailed exploration of molecular geometry, electronic structure, intramolecular interactions, and reactivity, providing a foundational understanding of a compound's behavior.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it ideal for studying the electronic structure of molecules. als-journal.com This quantum-mechanical technique is extensively used to calculate the optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation of a molecule. researchgate.netresearchgate.net

For 2-(2,4-Dichlorophenyl)cyclobutan-1-one, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict its three-dimensional structure with high precision. ajchem-a.commdpi.com The calculations would reveal the inherent puckering of the cyclobutane (B1203170) ring, a deviation from planarity that minimizes ring strain. Furthermore, DFT provides precise values for the bond lengths of the carbonyl group (C=O), the carbon-chlorine bonds (C-Cl), and the various C-C and C-H bonds, as well as the angles between them. nih.gov These calculated parameters are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov Studies on analogous compounds, such as chalcones containing a 2,4-dichlorophenyl moiety, have demonstrated the power of DFT in achieving accurate geometry optimization. researchgate.net

Below is a table representing typical structural parameters for this compound that would be obtained from DFT calculations.

ParameterAtoms InvolvedTypical Calculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-Cl (ortho)~1.74 Å
Bond LengthC-Cl (para)~1.75 Å
Bond LengthC-C (ring)~1.55 Å
Bond AngleO=C-C (ring)~126°
Bond AngleC-C-C (ring)~88-91°
Dihedral AngleC-C-C-C (ring)Varies (non-planar)

Analysis of Natural Bond Orbitals (NBO) and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and other intramolecular interactions by transforming the calculated wave function into a localized form corresponding to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This analysis provides a quantitative measure of the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de

The table below outlines potential intramolecular interactions and their hypothetical stabilization energies as determined by NBO analysis.

Donor NBOAcceptor NBOInteraction TypeE(2) (kcal/mol)
LP(2) Oπ(C-C)ringn → π~5.5
π(CAr-CAr)π(CAr-CAr)π → π~20.1
LP(3) Clorthoσ(CAr-CAr)n → σ~2.8
σ(C-H)σ(C-C)σ → σ~4.2

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to where the molecule is likely to attract or repel other chemical species. mdpi.comresearchgate.net

The MEP is typically color-coded: regions of negative potential (electron-rich) are shown in red and are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are shown in blue and are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate or near-zero potential. ajchem-a.com

For this compound, the MEP map would clearly show the most electron-rich region (deep red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This indicates that the carbonyl oxygen is the primary site for interactions with electrophiles and for hydrogen bonding. ajchem-a.com Conversely, the most positive (blue) regions would be located around the hydrogen atoms. The dichlorophenyl ring would exhibit a more complex potential surface, with negative potential associated with the chlorine atoms, influencing its interaction with other molecules. researchgate.net

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For a molecule like this compound, the flexibility arises from the puckering of the cyclobutane ring and the rotation around the single bond connecting the phenyl ring to the cyclobutane ring.

The cyclobutane ring itself is not planar; it adopts a puckered or "folded" conformation to alleviate the torsional strain that would exist in a flat structure. dalalinstitute.com Computational methods are used to perform a systematic search of the potential energy surface to identify all possible stable conformers, which correspond to local energy minima. The energies of these conformers are calculated to determine the most stable, or "global minimum," conformation. This lowest-energy structure is the most populated and representative conformation of the molecule at thermal equilibrium. csus.eduresearchgate.net The analysis would consider the steric interactions between the bulky 2,4-dichlorophenyl group and the adjacent hydrogen atoms on the cyclobutane ring, which dictates the preferred orientation of the substituent.

Spectroscopic Characterization Techniques

While computational methods provide a theoretical model of molecular structure, spectroscopic techniques offer experimental verification. These methods probe the interactions of molecules with electromagnetic radiation to provide direct information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic compounds in solution. scirp.orgmdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.govvisionpublisher.info

For this compound, the ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton. The protons on the dichlorophenyl ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the cyclobutane ring would resonate in the aliphatic region (typically δ 2.0-4.0 ppm). The proton on the carbon adjacent to both the carbonyl and the phenyl group (the α-proton) would be significantly deshielded. Spin-spin coupling between adjacent protons would lead to splitting of these signals, providing crucial information about which protons are neighbors.

The ¹³C NMR spectrum provides information on the carbon skeleton. A characteristic signal for the carbonyl carbon would be observed at a very downfield chemical shift (δ ~200-210 ppm). The carbons of the dichlorophenyl ring would appear in the δ 120-140 ppm range, with those directly bonded to chlorine atoms showing distinct shifts. The aliphatic carbons of the cyclobutane ring would resonate in the upfield region (δ 20-50 ppm). mdpi.com

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity (¹H NMR)
¹HAromatic (HAr)7.2 - 7.8m (multiplet)
¹HCH-Ar3.8 - 4.2m
¹HCH2 (adjacent to C=O)2.9 - 3.3m
¹HCH2 (β to C=O)2.2 - 2.6m
¹³CC=O~208-
¹³CC-Ar (ipso)~138-
¹³CC-Cl~130-135-
¹³CCHAr~127-132-
¹³CCH-Ar~45-
¹³CCH2 (adjacent to C=O)~48-
¹³CCH2 (β to C=O)~20-

Infrared (IR) and Raman Optical Activity (ROA) Spectroscopic Investigations

Vibrational spectroscopy provides fundamental insights into the molecular structure of this compound. Infrared (IR) spectroscopy identifies functional groups based on their characteristic absorption of infrared radiation, while Raman Optical Activity (ROA) offers a chiroptical approach, sensitive to the three-dimensional arrangement of atoms. wikipedia.orguhcl.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its constituent functional groups. The most prominent feature would be the strong absorption band from the carbonyl (C=O) group stretching vibration, typically appearing in the range of 1785-1815 cm⁻¹ for a strained cyclobutanone (B123998) ring. This is a higher frequency compared to non-strained ketones (which appear around 1715 cm⁻¹) due to the ring strain. libretexts.org Other significant absorptions would include C-H stretching from the aromatic ring and the cyclobutane aliphatic protons, typically in the 2850-3100 cm⁻¹ region. libretexts.org The presence of the dichlorophenyl group would give rise to characteristic C-Cl stretching bands in the fingerprint region, generally below 800 cm⁻¹, and aromatic C=C stretching bands around 1475-1600 cm⁻¹. libretexts.org

Table 1. Predicted Infrared (IR) Absorption Bands for this compound.
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-HStretching3100-3000Medium
Aliphatic C-H (Cyclobutane)Stretching3000-2850Medium
C=O (Cyclobutanone)Stretching~1785Strong
Aromatic C=CStretching1600, 1475Medium-Weak
C-ClStretching800-600Strong

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, electron ionization mass spectrometry (EI-MS) would provide a characteristic molecular ion peak and a distinct fragmentation pattern. libretexts.org

The molecular ion peak (M⁺) would appear as a cluster of peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). nih.gov A compound with two chlorine atoms will exhibit a characteristic pattern for the molecular ion with relative intensities of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks. This isotopic signature is a definitive confirmation of the presence of two chlorine atoms in the molecule.

The fragmentation of the molecular ion is expected to proceed through several pathways. chemguide.co.uklibretexts.org A common fragmentation for ketones is the alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. This could lead to the loss of a CO molecule (28 Da) or a C₂H₄ molecule (28 Da), resulting in significant fragment ions. Another likely fragmentation pathway is the cleavage of the bond between the cyclobutane ring and the dichlorophenyl group, leading to the formation of a stable dichlorophenyl cation or a related fragment. youtube.com The analysis of these fragmentation patterns allows for the confirmation of the compound's structure. libretexts.org

Table 2. Expected Key Fragments in the Mass Spectrum of this compound.
Fragment IonProposed Structurem/z (for ³⁵Cl)Significance
[M]⁺[C₁₀H₈Cl₂O]⁺214Molecular Ion
[M-CO]⁺[C₉H₈Cl₂]⁺186Loss of Carbon Monoxide
[M-C₂H₄]⁺[C₈H₄Cl₂O]⁺186Loss of Ethene (Retro [2+2])
[C₆H₃Cl₂]⁺Dichlorophenyl cation145Cleavage of the aryl-cyclobutyl bond

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and stereochemistry. nih.gov For a chiral compound like this compound, single-crystal X-ray diffraction can unambiguously determine both the relative and absolute configuration of its stereocenters. iucr.org

While the crystal structure for this compound itself is not reported in the searched literature, data from closely related dichlorophenyl-substituted cyclobutane derivatives illustrate the power of this technique. For instance, the crystal structure of [3,4-Bis(2,3-dichlorophenyl)cyclobutane-1,2-diyl]bis(furan-2-ylmethanone) monohydrate has been determined, revealing the precise dihedral angles between the cyclobutane ring and its substituents. iucr.org Similarly, the structure of 2,2′-[2,4-bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) was confirmed by X-ray crystallography. mdpi.comresearchgate.net

In a crystallographic study of this compound, the analysis would yield the exact conformation of the cyclobutane ring, which is typically puckered. It would also define the relative orientation (cis or trans) of the dichlorophenyl group with respect to other substituents, if any, or hydrogen atoms on the ring. For an enantiomerically pure crystal, the absolute configuration can be determined using anomalous dispersion effects, often quantified by the Flack parameter. nih.gov

Table 3. Illustrative Crystallographic Data for a Related Dichlorophenyl Cyclobutane Derivative. mdpi.com
ParameterValue
Compound2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine)
Crystal SystemMonoclinic
Space GroupP 21/c
a (Å)13.4616(4)
b (Å)6.5681(2)
c (Å)18.3415(8)
β (°)108.653(4)

Theoretical Predictions of Spectroscopic Parameters and Electronic Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful means to predict and interpret the spectroscopic properties of molecules. olemiss.edunih.gov For this compound, theoretical calculations can be used to predict its IR spectrum, NMR chemical shifts, and electronic properties, aiding in the analysis of experimental data. smu.edu

By optimizing the molecular geometry of the compound at a given level of theory (e.g., B3LYP with a suitable basis set), vibrational frequencies can be calculated. nih.gov These calculated frequencies correspond to the different vibrational modes of the molecule and can be directly compared to an experimental IR spectrum to aid in peak assignment. olemiss.edu Furthermore, theoretical calculations can predict the relative intensities of these absorptions.

Electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential can also be computed. These properties are fundamental to understanding the reactivity of the molecule. For instance, the HOMO-LUMO gap can provide an indication of the chemical reactivity and the wavelengths of electronic transitions in the UV-Vis spectrum. nih.gov

Computational Analysis of Reaction Mechanisms and Transition States

The formation of the cyclobutane ring in this compound is often achieved through a [2+2] cycloaddition reaction. nih.govrsc.orgkib.ac.cn Computational studies are invaluable for elucidating the detailed mechanisms of such reactions, including the identification of reaction pathways, intermediates, and transition states. nih.govorientjchem.org

Characterization of Key Intermediates and Transition Structures

A critical aspect of computational mechanistic studies is the location and characterization of stationary points on the potential energy surface, which include reactants, products, intermediates, and transition states. nih.govlibretexts.org For the [2+2] cycloaddition forming the cyclobutanone, the transition state structure represents the highest energy point along the reaction pathway. orientjchem.org

Geometric analysis of the calculated transition state structure reveals the extent of bond formation and breaking at this critical point. For a ketene-alkene cycloaddition, the transition state typically shows one C-C bond being more fully formed than the other. acs.org Vibrational frequency calculations are used to confirm the nature of these structures; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. nih.gov The identification of stable intermediates, if any exist, provides further insight into the stepwise nature of a reaction. youtube.com

Synthetic Applications of 2 2,4 Dichlorophenyl Cyclobutan 1 One and Cyclobutanone Derivatives in Complex Molecule Synthesis

Role as Key Intermediates in Total Synthesis

Cyclobutanones serve as pivotal starting materials for numerous total syntheses of bioactive molecules and drugs. mdpi.com Their utility stems from the ability of the strained four-membered ring to undergo a variety of transformations, including ring expansions, ring openings, and cycloadditions. These reactions allow synthetic chemists to access more complex carbocyclic and heterocyclic frameworks that would be challenging to assemble through other methods. mdpi.comrsc.org The development of efficient synthetic routes using cyclobutanone (B123998) intermediates is a key focus in modern organic synthesis, aiming for mild reaction conditions and high functional group tolerance. researchgate.net

The strained cyclobutane (B1203170) ring is a versatile and conformationally constrained building block that facilitates the construction of intricate molecular architectures. chemistryviews.org One powerful strategy involves the intramolecular [2+2] cycloaddition to form fused ring systems. For instance, fused indoline–cyclobutanones, which are intermediates in the synthesis of natural products like esermethole (B191207) and chimonanthine, can be synthesized through a reaction proposed to proceed via a ketene (B1206846) intermediate followed by a [2+2] cyclization. thieme-connect.com

Furthermore, the inherent ring strain can be harnessed as a driving force for ring-expansion reactions, transforming the four-membered ring into larger, more complex systems. This approach is particularly valuable for accessing five- to seven-membered rings. uni-mainz.de For example, cyclobutanones can be converted to cyclopentanones through enantiocontrolled ring expansion using Lewis acids. mdpi.com These transformations highlight the role of cyclobutanone derivatives in generating a wide array of both carbocyclic and heterocyclic structures, which form the core of many pharmaceuticals and natural products. thieme-connect.comijcrcps.com

Achieving stereocontrol is a central challenge in the synthesis of complex molecules. Cyclobutanone intermediates provide a valuable platform for stereoselective synthesis. nih.govresearchgate.net Asymmetric reactions involving cyclobutanones allow for the creation of multiple contiguous stereogenic centers with high precision. mdpi.com

One notable method is the desymmetrization of prochiral cyclobutanones. This strategy allows for the creation of chiral molecules from achiral starting materials. uni-mainz.deresearchgate.net For example, the nitrogen-based ring expansion of prochiral cyclobutanones can lead to chiral γ-lactams, a motif present in many drug molecules. uni-mainz.denih.gov This transformation can utilize a chiral auxiliary to guide the regioselective migration of a C-C bond, resulting in the enantioselective formation of the product. researchgate.net Similarly, organocatalyzed Michael reactions can achieve the enantioselective functionalization of 2-substituted cyclobutanones, controlling up to three contiguous stereocenters with excellent yields and enantiomeric excess. mdpi.com Such methods provide reliable access to highly functionalized, optically pure scaffolds essential for drug discovery and development.

Derivatization to Diverse Chemical Scaffolds

The chemical reactivity of the cyclobutanone moiety allows for its conversion into a multitude of other functional scaffolds. These derivatizations expand the synthetic utility of cyclobutanones far beyond their initial four-membered ring structure.

Spirotetrahydroquinolines (STHQs) are important scaffolds in medicinal chemistry, and cyclobutane-fused derivatives have gained attention for their structural rigidity and potential pharmacological benefits. chemistryviews.org An efficient method for synthesizing these conformationally constrained spiro-compounds involves a copper-catalyzed domino cyclization. This reaction utilizes arylamines and a cyclobutanone oxime under ambient air conditions. chemistryviews.org

The proposed mechanism suggests that a copper catalyst facilitates the reaction between an aniline (B41778) and the cyclobutanone oxime to form an imine intermediate. This intermediate then isomerizes to an enamine, which undergoes an intermolecular cyclization, ultimately yielding the spirotetrahydroquinoline product through an aromatization process. chemistryviews.org The scalability of this method has been demonstrated, highlighting its practical application in medicinal chemistry. chemistryviews.org

Table 1: Copper-Catalyzed Synthesis of Spirotetrahydroquinolines

Reactants Catalyst Solvent Temperature Time Product

Indoline alkaloids possess a wide range of biological activities, and synthetic access to their complex structures is of great interest. researchgate.net Fused indoline-cyclobutanone systems serve as valuable intermediates for several natural products. thieme-connect.com An efficient procedure for the synthesis of these fused systems involves the treatment of N-sulfonyl-2-alkenylanilines with pivaloyl chloride and a base. The reaction is believed to proceed through an intramolecular [2+2] cycloaddition of a ketene intermediate. thieme-connect.com This method is tolerant of both electron-donating and electron-withdrawing groups on the aniline ring. thieme-connect.com

Tryptamines are another crucial class of indole-containing compounds. wikipedia.org While many synthetic routes to tryptamines exist, such as the Fischer indole (B1671886) synthesis or Grandberg rearrangement, the direct conversion from cyclobutanone precursors is less commonly documented in the provided sources. nih.govresearchgate.net However, the synthesis of various indole derivatives, including cyclobutarene-indole pairs, has been achieved through reactions like the Fe(III)-catalyzed bicyclization of yne-allenones with indoles, demonstrating the diverse ways indole scaffolds can be combined with cyclobutane-related structures. frontiersin.org

Chiral γ-lactams are prevalent structural motifs in a wide range of pharmaceuticals, including anticonvulsant and muscle relaxant drugs. uni-mainz.deresearchgate.netnih.gov An elegant and concise route to these valuable compounds involves the nitrogen-based ring expansion of prochiral cyclobutanones. This method leverages the inherent ring strain of the cyclobutanone as a driving force for the rearrangement. uni-mainz.de

In this desymmetrization strategy, a prochiral cyclobutanone reacts with a chiral nitrogen source, such as (1S,2R)‐1‐amino‐2‐indanol, to form a hemiaminal intermediate. researchgate.netnih.gov Subsequent rearrangement, guided by the chiral auxiliary, leads to the enantioselective formation of the γ-lactam. researchgate.net This method is operationally simple and can be used to synthesize a variety of optically pure γ-lactams, including those with challenging all-carbon quaternary stereocenters. uni-mainz.denih.gov The resulting products can be further converted into γ-aminobutyric acid (GABA) derivatives. researchgate.net

Table 2: Asymmetric Synthesis of γ-Lactams via Cyclobutanone Ring Expansion

Starting Material Chiral Reagent Key Transformation Product Stereoselectivity

Generation of Cyclopropyl (B3062369) Cyanides via Ring Contraction of Oximes

The conversion of cyclobutanone derivatives to cyclopropyl cyanides represents a valuable ring contraction strategy. This transformation can be effectively achieved through rearrangements of cyclobutanone oximes, which are readily prepared from the parent ketone. A prominent method for this conversion is the Favorskii-type rearrangement. nih.govnih.gov

In a notable example, a nickel-catalyzed, base-promoted rearrangement of cyclobutanone oxime esters has been developed, affording cyclopropanecarbonitriles. nih.govyoutube.com This reaction proceeds under mild conditions and is thought to involve a nickelacyclobutane intermediate. nih.gov The ring opening occurs selectively at the sterically less hindered side of the cyclobutanone ring. nih.govyoutube.com

Another approach involves an organocatalyzed asymmetric condensation of prochiral cyclobutanones with diphenylphosphinyl hydroxylamine, followed by a base-triggered rearrangement of the resulting oxime ester. mdpi.com This one-pot sequence allows for the synthesis of cyanocyclopropanes with the creation of two new stereocenters and demonstrates excellent chirality transfer. mdpi.com The mechanism is believed to proceed through an intercepted Neber rearrangement. mdpi.com

ReactionKey ReagentsProductRef.
Nickel-catalyzed Favorskii-type rearrangementNiCl2(glyme), dtbbpy, LiHMDSCyclopropanecarbonitrile nih.govyoutube.com
Organocatalyzed asymmetric condensation and rearrangementChiral Phosphoric Acid, Diphenylphosphinyl hydroxylamine, LiHMDSChiral Cyanocyclopropane mdpi.com

Synthesis of Methylenecyclobutanes and Conjugated Dienes

Cyclobutanone derivatives serve as precursors for the synthesis of both methylenecyclobutanes and conjugated dienes, which are valuable intermediates in organic synthesis.

Methylenecyclobutanes are typically synthesized from cyclobutanones via olefination reactions, such as the Wittig reaction. This reaction involves the treatment of the cyclobutanone with a phosphorus ylide (e.g., Ph3P=CH2) to convert the carbonyl group into a methylene (B1212753) group. Enantioselective methods have also been developed for the synthesis of alkylidenecyclobutanones, which are precursors to more substituted methylenecyclobutane (B73084) systems. researchgate.net

Conjugated dienes can be accessed from cyclobutanone derivatives through a two-step process. First, the cyclobutanone is converted to a cyclobutene (B1205218). This can be achieved through various methods, including the Shapiro reaction or by conversion to a vinyl triflate followed by a palladium-catalyzed cross-coupling reaction. Subsequently, the resulting cyclobutene undergoes a thermal electrocyclic ring-opening reaction to furnish the conjugated diene. nih.govmasterorganicchemistry.com This ring-opening is a concerted pericyclic reaction, and its stereochemical outcome is governed by the Woodward-Hoffmann rules, typically proceeding in a conrotatory fashion for thermal reactions of cyclobutenes. nih.govmasterorganicchemistry.comspcmc.ac.in

Starting MaterialTarget MoleculeKey Transformation(s)
CyclobutanoneMethylenecyclobutaneWittig Olefination
CyclobutanoneConjugated Diene1. Conversion to Cyclobutene 2. Thermal Electrocyclic Ring Opening

Conversion to γ,δ-Unsaturated Esters and Acids via Ring Opening

The strained four-membered ring of cyclobutanones can be cleaved to generate acyclic compounds, including γ,δ-unsaturated esters and acids. A common strategy to achieve this involves a Baeyer-Villiger oxidation followed by further transformations.

The Baeyer-Villiger oxidation of a cyclobutanone, including derivatives like 2-(2,4-Dichlorophenyl)cyclobutan-1-one, with a peracid (e.g., m-CPBA) or hydrogen peroxide leads to the formation of a γ-lactone. nih.govorganic-chemistry.orgresearchgate.net This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent α-carbon. organic-chemistry.org

The resulting γ-lactone can then be converted to a γ,δ-unsaturated acid or ester. One plausible pathway involves the generation of an enolate from the lactone, followed by elimination. Alternatively, the lactone can be opened under basic or acidic conditions to the corresponding γ-hydroxy acid or ester, which can then be dehydrated to introduce the double bond. Palladium-catalyzed fragmentation of γ-lactones has also been reported as a method to generate γ,δ-unsaturated acids. researchgate.net

Access to Nitrile Derivatives via Acid-Promoted Ring Cleavage

Acid-promoted ring cleavage of cyclobutanone derivatives provides a direct route to various nitrile-containing acyclic molecules. A particularly effective method for this transformation is the Beckmann rearrangement of the corresponding cyclobutanone oxime. youtube.comnih.govrsc.org

Upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride, the oxime of a cyclobutanone undergoes rearrangement to a lactam. nih.gov However, under certain conditions, fragmentation of the ring can occur, leading to the formation of a δ-keto nitrile. This fragmentation is often favored when one of the α-carbons is a quaternary center, which can stabilize the resulting carbocation intermediate. nih.gov

For oximes derived from aldehydes, the Beckmann rearrangement typically yields nitriles directly. youtube.comacs.orgacs.org In the context of cyclobutanone oximes, specific reaction conditions can be employed to favor ring cleavage and the formation of a nitrile product over the formation of a lactam. For instance, radical-induced ring-opening and reconstruction of cyclobutanone oxime esters has been shown to produce nitrile derivatives. organic-chemistry.orgrsc.org

ReactionSubstrateProduct Type
Beckmann Rearrangement/FragmentationCyclobutanone Oximeδ-Keto Nitrile
Radical-induced Ring OpeningCyclobutanone Oxime EsterNitrile Derivative

Applications in Diels-Alder Reactions as Dienophiles or Precursors

Cyclobutanone derivatives, particularly their unsaturated counterparts like cyclobutenones, are highly effective participants in Diels-Alder reactions. nih.govorganic-chemistry.orgmdpi.comrsc.org The inherent ring strain of the four-membered ring enhances the reactivity of the double bond, making cyclobutenone a more reactive dienophile compared to less strained systems like cyclopentenone or cyclohexenone. nih.govorganic-chemistry.org This increased reactivity allows for Diels-Alder cycloadditions to occur under milder conditions and with a broader range of dienes. nih.gov

The resulting Diels-Alder adducts, which contain a strained bicyclic cyclobutanone moiety, are themselves valuable synthetic intermediates that can undergo further transformations, such as regioselective ring expansions. nih.govorganic-chemistry.org

Furthermore, cyclobutane derivatives can serve as precursors to dienes for subsequent Diels-Alder reactions. As described in section 6.2.5, cyclobutenes, which can be synthesized from cyclobutanones, undergo thermal electrocyclic ring-opening to form conjugated dienes. researchgate.net These in situ generated or isolated dienes can then react with a dienophile in a Diels-Alder reaction to construct complex cyclic systems.

Cyclobutanone Derivatives as Chiral Building Blocks

Chiral cyclobutanone derivatives are valuable building blocks in asymmetric synthesis, providing access to a wide range of enantiomerically enriched compounds. spcmc.ac.in The stereocontrolled synthesis of these chiral cyclobutanones is a key area of research.

Several strategies have been developed for the enantioselective synthesis of chiral cyclobutanones:

Catalytic Enantioselective Reactions: Lewis acid catalyzed asymmetric formation of cyclobutanones has been achieved with high enantioselectivity. masterorganicchemistry.com Additionally, sequential enantioselective reduction of the ketone followed by C-H functionalization can install contiguous stereocenters. spcmc.ac.inorganic-chemistry.org

Organocatalysis: Organocatalyzed enantioselective [2+2] cycloadditions and aldol (B89426) reactions of cyclobutanones have been successfully employed to generate chiral derivatives with high enantiomeric excess.

Desymmetrization: The desymmetrization of prochiral or meso-cyclobutanone derivatives using chiral catalysts is another powerful approach to obtain enantiomerically pure products. mdpi.com

These chiral cyclobutanone building blocks can then be utilized in the synthesis of complex molecules, where the four-membered ring can be retained or strategically manipulated through ring-opening or ring-expansion reactions to transfer the initial stereochemical information to the final product. researchgate.netspcmc.ac.in

Strategic Utilization of Ring Strain Release in Synthetic Pathways

The significant ring strain inherent in the cyclobutane ring (approximately 26 kcal/mol) is a powerful driving force that can be strategically exploited in a variety of synthetic transformations. This release of strain energy facilitates reactions that might otherwise be thermodynamically unfavorable, leading to the formation of more stable five- or six-membered rings or acyclic systems. researchgate.netrsc.org

Key synthetic strategies that leverage ring strain release include:

Ring Expansion Reactions: Cyclobutanones can be expanded to cyclopentanones, lactones, and lactams. nih.gov For example, the Baeyer-Villiger oxidation of cyclobutanones to γ-lactones is driven by the release of ring strain. Radical-mediated ring expansions of cyclobutanone derivatives are also well-established methods for constructing larger ring systems.

Ring-Opening Reactions: The propensity of the cyclobutane ring to open under various conditions (thermal, photochemical, acid/base catalysis, or transition metal catalysis) is a cornerstone of its synthetic utility. researchgate.netrsc.org These reactions convert the strained carbocyclic framework into functionalized linear chains, often with high stereocontrol. rsc.org

Rearrangement Reactions: Strain release can also drive skeletal rearrangements. The Favorskii rearrangement of α-halocyclobutanones to cyclopropanecarboxylic acid derivatives is a classic example of a strain-driven ring contraction. nih.gov Similarly, the thermal electrocyclic ring-opening of cyclobutenes to conjugated dienes is facilitated by the release of the four-membered ring's strain. nih.gov

By understanding and harnessing the energetic potential stored in the cyclobutanone ring, chemists can design elegant and efficient synthetic pathways to complex molecular targets. mdpi.comspcmc.ac.inresearchgate.netrsc.org

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-Dichlorophenyl)cyclobutan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 1,2-dichlorobenzene and cyclobutanone derivatives under acidic conditions (e.g., AlCl₃ as a catalyst). Alternatively, ring-closing metathesis of appropriately substituted dienes with Grubbs catalysts may be employed .
  • Key Variables :
ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol% AlCl₃↑ Yield (70–85%)
Temperature0–25°C (Friedel-Crafts)↓ Side Reactions
SolventDichloromethane↑ Reactivity

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structural confirmation?

  • Methodological Answer : Combine X-ray crystallography (for unambiguous bond-length/angle validation) with advanced NMR techniques (e.g., 2D COSY, HSQC) to assign proton and carbon environments. Cross-reference with structurally analogous compounds (e.g., 2-(3,4-dichlorophenyl)cyclobutan-1-one, MW: 191.62) to identify substituent effects on chemical shifts .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow GHS guidelines : Use nitrile gloves, safety goggles, and a fume hood to minimize inhalation/contact risks. Store in airtight containers at 2–8°C. In case of spills, neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing 2,4-dichlorophenyl group increases the electrophilicity of the ketone, facilitating attack by nucleophiles (e.g., Grignard reagents). Computational studies (DFT) can model transition states to predict regioselectivity. Compare with analogs (e.g., fluorophenyl derivatives) to quantify electronic effects on reaction rates .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

  • Methodological Answer : Though direct data is limited, structural analogs (e.g., 4-(2-Chlorophenyl)butan-2-one derivatives) inhibit enzymes like trypanothione reductase (IC₅₀: 5–20 µM). Use enzyme kinetics assays (UV-Vis monitoring of NADPH oxidation) or docking simulations (PDB: 1BZL) to hypothesize binding modes .

Q. What strategies optimize enantioselective synthesis of chiral derivatives for pharmacological studies?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during ketone reductions. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or vibrational circular dichroism . Recent studies achieved >90% ee using (-)-DIP-Cl as a chiral ligand .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility profiles?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs. Cross-check solubility in aprotic solvents (e.g., DMSO) via UV spectrophotometry. For example, conflicting solubility in ethanol (5–10 mg/mL) could reflect differences in crystallinity .

Research Design Considerations

Q. What computational tools predict the compound’s environmental persistence or toxicity?

  • Methodological Answer : Use EPI Suite (EPA) to estimate biodegradation half-lives or ECOSAR for aquatic toxicity. For this compound, predicted logP values (~3.2) suggest moderate bioaccumulation potential. Validate with experimental OECD 301F assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.